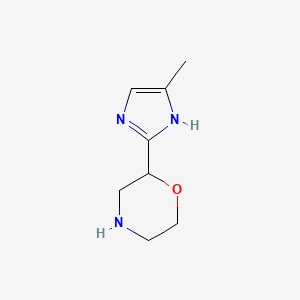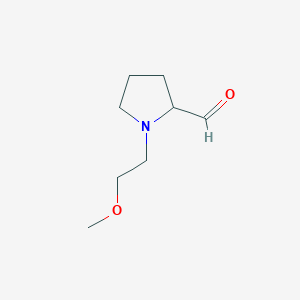
5-Amino-2-chloropyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-chloropyridin-3-OL is a chemical compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloropyridin-3-OL can be achieved through various methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency . Another method involves the nitration, amination, and subsequent nitration of pyridine derivatives, followed by reactions with nucleophilic reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic approaches, such as employing whole cells of Burkholderia sp. MAK1, is also being explored for industrial applications due to its environmental benefits and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation, nitration, and amination reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, sodium azide
Major Products Formed
The major products formed from these reactions include various substituted pyridines, such as 2,5-dibromopyridine and 5-hydroxy-2-pyridones .
Applications De Recherche Scientifique
5-Amino-2-chloropyridin-3-OL has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Amino-2-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropyridine: Used in the production of fungicides and insecticides.
4-Chloropyridine: Employed in the synthesis of pharmaceuticals and agrochemicals.
3-Amino-4-chloropyridine: Utilized in the synthesis of complex organic molecules.
Uniqueness
5-Amino-2-chloropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H5ClN2O |
|---|---|
Poids moléculaire |
144.56 g/mol |
Nom IUPAC |
5-amino-2-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |
Clé InChI |
TXYGZFSXMVRDAL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11790159.png)




![3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11790189.png)
![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)





![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)
